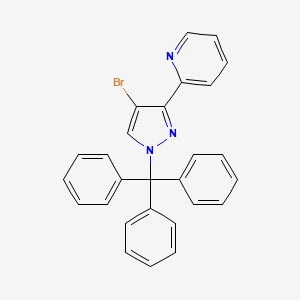
3-(6-Propoxypyridazin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Propoxypyridazin-3-yl)aniline is a compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Propoxypyridazin-3-yl)aniline typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound. This reaction forms the basic pyridazine structure.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halogenated pyridazine with propanol in the presence of a base can yield the propoxypyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Propoxypyridazin-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a palladium catalyst for amination reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-Propoxypyridazin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: Pyridazine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 3-(6-Propoxypyridazin-3-yl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Methoxypyridazin-3-yl)aniline: Similar structure but with a methoxy group instead of a propoxy group.
3-(6-Ethoxypyridazin-3-yl)aniline: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3-(6-Propoxypyridazin-3-yl)aniline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyridazine derivatives with different substituents .
Propriétés
IUPAC Name |
3-(6-propoxypyridazin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-8-17-13-7-6-12(15-16-13)10-4-3-5-11(14)9-10/h3-7,9H,2,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYNESKMZBAXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052104.png)
![Methyl 3-[4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052118.png)
![Methyl 2-[4-chloro-6-methyl-2-(3-methylphenyl)pyrimidin-5-yl]acetate](/img/structure/B8052131.png)


![1'-(2,2,2-Trifluoroethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one](/img/structure/B8052139.png)
![Ethyl [4-(2,3-difluorophenyl)-2-oxopyrimidin-1(2h)-yl]acetate](/img/structure/B8052143.png)

![1,2',3',4,5',6'-Hexahydro-3h-spiro[pyrido[2,3-b]pyrazine-2,4'-thiopyran]-3-one](/img/structure/B8052150.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052164.png)

![Methyl 3-[4-chloro-2-(3-fluorophenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052170.png)
![Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B8052178.png)
![3,3-Dibromo-1-(phenylmethoxymethyl)pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8052190.png)
